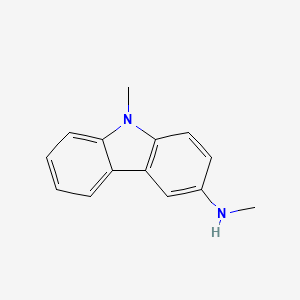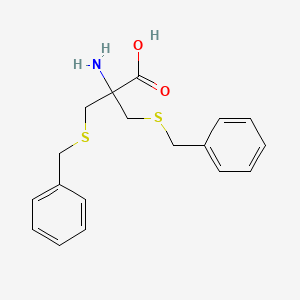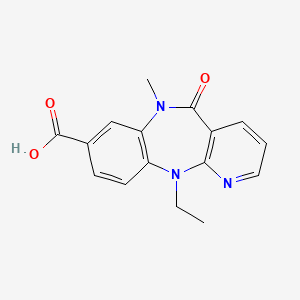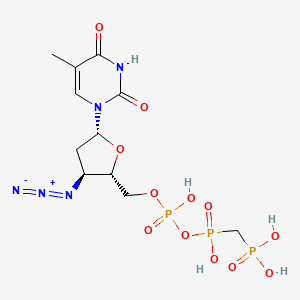
Me-AzddTTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate: is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a modified nucleoside triphosphate, which is essential for various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate involves multiple steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the azido and methylene groups at specific positions. The final step involves the phosphorylation of the modified nucleoside to produce the triphosphate form.
Industrial Production Methods: Industrial production of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The azido group can also be reduced to an amine.
Substitution: The methylene group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can produce a nitro compound, while reduction can yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate involves its incorporation into DNA during replication. The azido group prevents further elongation of the DNA strand, effectively terminating replication. This property makes it a potent inhibitor of viral replication, particularly in retroviruses.
Vergleich Mit ähnlichen Verbindungen
- 3’-Azido-2’,3’-dideoxythymidine-5’-triphosphate
- 2’,3’-Didehydro-2’,3’-dideoxythymidine-5’-triphosphate
- Alpha, beta-methylene 3’-azido-2’,3’-dideoxythymidine-5’-diphosphate
Uniqueness: Methylene-azido-2’,3’-dideoxythymidine-5’-triphosphate is unique due to the presence of both azido and methylene groups, which confer distinct chemical properties and biological activities. Its ability to terminate DNA replication makes it particularly valuable in antiviral research .
Eigenschaften
CAS-Nummer |
116015-32-8 |
|---|---|
Molekularformel |
C11H18N5O12P3 |
Molekulargewicht |
505.21 g/mol |
IUPAC-Name |
[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C11H18N5O12P3/c1-6-3-16(11(18)13-10(6)17)9-2-7(14-15-12)8(27-9)4-26-31(24,25)28-30(22,23)5-29(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,22,23)(H,24,25)(H,13,17,18)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
ATXGWBPEWGUGFS-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


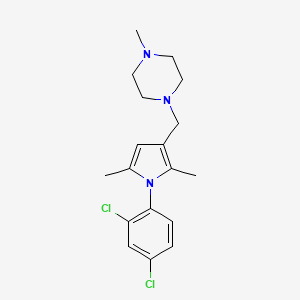


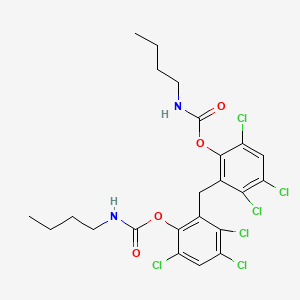
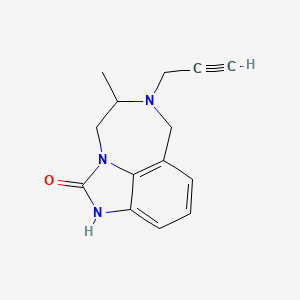
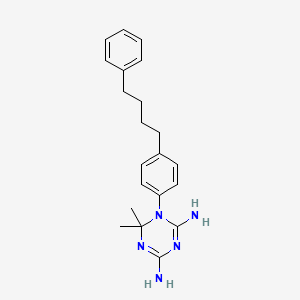

![1,3,5-Trichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B12804836.png)
